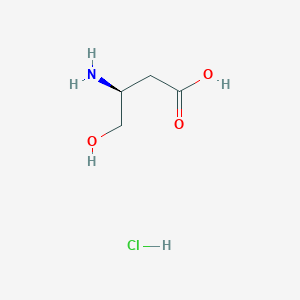
L-β-高丝氨酸盐酸盐
描述
(S)-3-Amino-4-hydroxybutanoic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of (S)-3-amino-4-hydroxybutyric acid, which is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is of interest due to its unique structural properties and potential biological activities.
科学研究应用
(S)-3-Amino-4-hydroxybutanoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for neurotransmitters.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用机制
Target of Action
L-beta-Homoserine-HCl, also known as (S)-3-Amino-4-hydroxybutanoic acid hydrochloride, is a compound that belongs to the class of organic compounds known as L-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom .
Mode of Action
It’s known that l-homoserine lactone analogs have been synthesized and evaluated for their in vitro quorum sensing (qs) inhibitory activity against certain biomonitor strains .
Biochemical Pathways
L-beta-Homoserine-HCl is involved in several biochemical pathways. For instance, it plays a role in the methionine metabolism pathway . It’s also involved in the synthesis of O-acetyl-L-homoserine, a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol .
Result of Action
Studies have shown that l-homoserine lactone analogs can significantly reduce the production of virulence factors, swarming motility, the formation of biofilm, and the mrna level of qs-related genes regulated by the qs system of pseudomonas aeruginosa .
Action Environment
The action environment of L-beta-Homoserine-HCl can influence its action, efficacy, and stability. For instance, the one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase was investigated in detail, with special interest in the reaction’s kinetics and process development . The study found complex relationships between the process variables and developed kinetic and reactor models .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-hydroxybutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as (S)-3-amino-4-hydroxybutyric acid.
Hydrochloride Formation: The precursor is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of (S)-3-Amino-4-hydroxybutanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
化学反应分析
Types of Reactions
(S)-3-Amino-4-hydroxybutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary amines.
相似化合物的比较
Similar Compounds
®-3-amino-4-hydroxybutyric acid hydrochloride: The enantiomer of (S)-3-Amino-4-hydroxybutanoic acid hydrochloride with different biological activities.
4-hydroxybutyric acid: A related compound with similar structural features but lacking the amino group.
3-amino-4-hydroxybutyric acid: The free acid form without the hydrochloride salt.
Uniqueness
(S)-3-Amino-4-hydroxybutanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination of features makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
(3S)-3-amino-4-hydroxybutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c5-3(2-6)1-4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGZYMNGKDOSJB-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245645-62-8 | |
| Record name | Butanoic acid, 3-amino-4-hydroxy-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245645-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-hydroxybutyric acid hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245645628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L44PBA0QA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B1148786.png)

